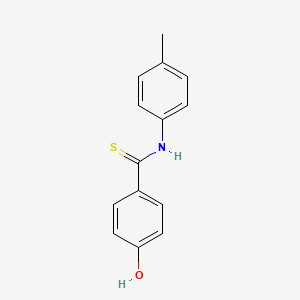
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide, commonly known as PBT2, is a small molecule drug that has been developed for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's diseases. PBT2 belongs to a class of compounds called metal protein attenuating compounds (MPACs), which are designed to target and reduce the levels of toxic metal ions in the brain that are associated with the development and progression of these diseases.
作用机制
PBT2 works by targeting and reducing the levels of toxic metal ions, such as copper and zinc, in the brain. These metal ions are known to play a key role in the development and progression of neurodegenerative diseases by promoting the formation of toxic protein aggregates, such as amyloid beta and tau in Alzheimer's disease, and huntingtin in Huntington's disease. By reducing the levels of these metal ions, PBT2 is able to prevent the formation of these toxic protein aggregates and improve cognitive function.
Biochemical and Physiological Effects
PBT2 has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the levels of toxic metal ions in the brain, preventing the formation of toxic protein aggregates, reducing inflammation and oxidative stress, and improving cognitive function. These effects are thought to be mediated by PBT2's ability to target and modulate the activity of metal ions in the brain.
实验室实验的优点和局限性
One of the main advantages of PBT2 for lab experiments is its ability to target and reduce the levels of toxic metal ions in the brain, which makes it a valuable tool for studying the role of metal ions in neurodegenerative diseases. However, one limitation of PBT2 is that it may not be specific to certain metal ions, which could lead to off-target effects and potential toxicity. Additionally, the synthesis of PBT2 can be complex and time-consuming, which may limit its availability for use in lab experiments.
未来方向
There are several future directions for the research and development of PBT2. One area of focus is the optimization of PBT2's chemical structure to improve its specificity and selectivity for certain metal ions. Another area of focus is the development of new delivery methods for PBT2, such as nanoparticles or liposomes, which could improve its bioavailability and reduce potential toxicity. Additionally, further clinical trials are needed to evaluate the safety and efficacy of PBT2 in humans, and to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
合成方法
PBT2 can be synthesized using a multi-step organic synthesis process, which involves the reaction of 4-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate compound, followed by the reaction of the intermediate with thiourea to yield PBT2. This synthesis method has been optimized to produce high yields of pure PBT2, which can be used for further research and development.
科学研究应用
PBT2 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. In preclinical studies, PBT2 has been shown to reduce the levels of toxic metal ions in the brain, prevent the formation of toxic protein aggregates, and improve cognitive function in animal models of Alzheimer's and Huntington's diseases. These promising results have led to the development of clinical trials to evaluate the safety and efficacy of PBT2 in humans.
属性
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(16)9-5-11/h2-9,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCMTFNVVNDKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
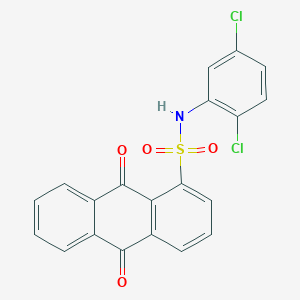
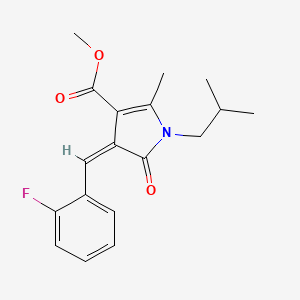
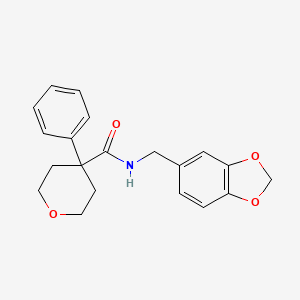
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
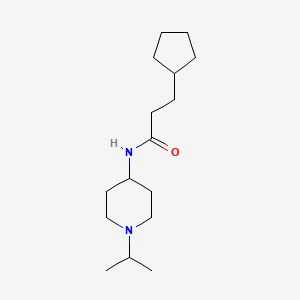
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)